molecular formula C12H8ClF3N2O2 B3070872 4-{[4-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid CAS No. 1006455-35-1

4-{[4-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid

Cat. No.: B3070872
CAS No.: 1006455-35-1
M. Wt: 304.65 g/mol
InChI Key: NBNKTCZKXRYYLX-UHFFFAOYSA-N
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Description

4-{[4-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid is a chemical compound that features a trifluoromethyl group, a pyrazole ring, and a benzoic acid moiety. The trifluoromethyl group is known for its significant electronegativity and its ability to influence the chemical properties of the compound, making it valuable in various applications, including pharmaceuticals, agrochemicals, and materials science .

Mechanism of Action

Target of Action

It’s worth noting that compounds with similar structures have been found to have analgesic properties , suggesting potential targets could be pain receptors or associated pathways.

Mode of Action

Based on its structural similarity to other analgesic compounds , it may interact with its targets to modulate pain perception

Biochemical Pathways

Given its potential analgesic properties , it may influence pathways related to pain perception and response. The downstream effects of such interactions would likely involve the modulation of pain signals.

Pharmacokinetics

Its water solubility is reported to be slightly soluble at 25°c , which could impact its bioavailability

Result of Action

Based on its potential analgesic properties , it may result in the modulation of pain signals at the molecular and cellular level.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid typically involves multiple steps, starting with the preparation of the pyrazole ring and subsequent functionalization. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-{[4-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dimethylformamide, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups into the molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[4-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid is unique due to the presence of both the pyrazole ring and the trifluoromethyl group, which confer distinct chemical and biological properties. This combination enhances its potential for diverse applications in research and industry .

Properties

IUPAC Name

4-[[4-chloro-3-(trifluoromethyl)pyrazol-1-yl]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClF3N2O2/c13-9-6-18(17-10(9)12(14,15)16)5-7-1-3-8(4-2-7)11(19)20/h1-4,6H,5H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBNKTCZKXRYYLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=C(C(=N2)C(F)(F)F)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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